molecular formula C8H11FN2O2 B13049886 (S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL

(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL

Katalognummer: B13049886
Molekulargewicht: 186.18 g/mol
InChI-Schlüssel: RGTBHCVVMPBTMA-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is a chemical compound with the molecular formula C8H10FNO2 and a molecular weight of 171.17 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amino group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Analyse Chemischer Reaktionen

(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL can be compared with other similar compounds, such as:

The presence of the amino group in this compound makes it unique and contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H11FN2O2

Molekulargewicht

186.18 g/mol

IUPAC-Name

(2S)-2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H11FN2O2/c1-13-8-6(7(10)4-12)2-5(9)3-11-8/h2-3,7,12H,4,10H2,1H3/t7-/m1/s1

InChI-Schlüssel

RGTBHCVVMPBTMA-SSDOTTSWSA-N

Isomerische SMILES

COC1=C(C=C(C=N1)F)[C@@H](CO)N

Kanonische SMILES

COC1=C(C=C(C=N1)F)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.